(2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic derivative featuring a thiazolo-triazine core fused with benzyl and 3-bromobenzylidene substituents. This structure confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic and material science applications.
Properties
IUPAC Name |
(2Z)-6-benzyl-2-[(3-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-8-4-7-13(9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-5-2-1-3-6-12/h1-9,11H,10H2/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJOSNDJMFVZSO-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463367-08-0 | |
| Record name | (2Z)-6-BENZYL-2-(3-BROMOBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with benzyl isocyanate under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolo[3,2-b][1,2,4]triazine derivative.
Substitution: Formation of azide-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Medicine
The compound’s potential medicinal applications extend beyond cancer treatment. Its unique structure and biological activity suggest it could be useful in developing new drugs for various diseases, including infectious diseases and inflammatory conditions.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . Additionally, it may modulate signaling pathways related to inflammation and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Thiazolo-triazine core : Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding.
- Benzyl substituent at position 6 : Modulates solubility and pharmacokinetic profiles.
Hypothetical Molecular Formula :
- C₂₀H₁₃BrN₃O₂S (estimated molecular weight: ~455.3 g/mol).
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally similar thiazolo-triazine derivatives reported in the literature:
*Hypothetical data inferred from structural analogs.
Anticancer Potential
Compounds with brominated benzylidene groups (e.g., ) demonstrate cytotoxicity against cancer cell lines, likely via topoisomerase inhibition or reactive oxygen species (ROS) generation . The target compound’s bromine substituent may amplify these effects compared to fluorine or methoxy analogs.
Antimicrobial Activity
Thiazolo-triazines with halogenated substituents (Br, Cl) exhibit broad-spectrum antimicrobial activity. For example, reports MIC values of ≤8 µg/mL against Staphylococcus aureus .
Biological Activity
The compound (2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS Number: 463367-08-0) belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This class of compounds has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer research. This article delves into the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiazole ring fused with a triazine moiety, along with a benzylidene substituent. The presence of bromine in the benzylidene group may enhance its biological activity through various mechanisms.
Structural Formula
The structural formula can be represented as follows:
Antibacterial Activity
Research has demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, a study highlighted that derivatives containing thiazolo[3,2-b]triazine scaffolds showed enhanced activity against various bacterial strains compared to standard antibiotics like ciprofloxacin.
Key Findings
- Compounds with specific substitutions (e.g., fluorine at the para position) exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve interactions with DNA topoisomerase II, where carboxylic acid moieties form crucial salt bridges with Mg²⁺ ions in the enzyme .
Anticancer Activity
In addition to antibacterial properties, thiazolo[3,2-b][1,2,4]triazine derivatives have shown promise in anticancer applications. Several studies have evaluated their cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Evaluation
A recent study assessed the cytotoxicity of various thiazolo compounds against human colon cancer cell line HCT116. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values in the low micromolar range .
Table 1: Cytotoxicity Data of Thiazolo Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4g | HCT116 | 15 ± 2 | DNA intercalation |
| 5k | HCT116 | 22 ± 5 | Topoisomerase inhibition |
| 3g | Staphylococcus | 10 ± 1 | Cell wall synthesis disruption |
Interaction Studies
Molecular docking studies reveal that the compound interacts favorably with target proteins involved in bacterial cell division and cancer cell proliferation. The binding affinity and interaction patterns suggest that modifications to the benzyl group can significantly influence biological efficacy.
In Vitro Studies
In vitro assays have confirmed that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing safe therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, aldehydes (e.g., 3-bromobenzaldehyde) are condensed with thiourea derivatives under acidic or basic conditions to form the thiazolo-triazine core. Solvent choice (e.g., acetic acid, ethanol) and catalysts (e.g., sodium acetate) are critical for yield optimization. Microwave-assisted synthesis may enhance reaction efficiency .
Q. How is the molecular structure of this compound confirmed using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography provides definitive 3D structural confirmation .
Q. What functional groups contribute to its reactivity and biological activity?
- Methodological Answer : The bromobenzylidene group enables electrophilic substitution, while the thiazolo-triazine core facilitates π-π stacking with biological targets. The benzyl group enhances lipophilicity, influencing membrane permeability. Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring) are recommended to assess reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Design a factorial experiment varying temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 0.5–2.0 equiv. sodium acetate). Monitor progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography. Yields >70% are achievable with microwave-assisted techniques .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be reconciled?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus). Use molecular docking to predict binding affinities for targets like topoisomerase II (anticancer) or penicillin-binding proteins (antimicrobial). Compare results with structurally similar analogs (e.g., fluorinated or methoxy derivatives) to identify substituent-dependent activity .
Q. What computational strategies predict the compound’s biological targets?
- Methodological Answer : Perform molecular dynamics simulations using software like AutoDock Vina or Schrödinger Suite. Dock the compound into protein databases (e.g., PDB) focusing on kinases or DNA repair enzymes. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. How does the stereochemistry (Z-configuration) influence its pharmacological profile?
- Methodological Answer : Compare the Z-isomer with its E-counterpart via enantioselective synthesis (e.g., chiral catalysts). Assess differences in cytotoxicity (MTT assays) and pharmacokinetics (e.g., plasma stability in rat models). Circular dichroism (CD) spectroscopy can correlate stereochemistry with binding modes .
Q. What strategies enhance solubility for in vivo studies without compromising activity?
- Methodological Answer : Derivatize the benzyl group with polar substituents (e.g., -OH, -SO₃H) or formulate as nanoparticles (e.g., PEGylated liposomes). Use phase-solubility diagrams with co-solvents (e.g., DMSO/PBS mixtures) and measure logP values to balance hydrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
